molecular formula C18H14N2O3 B1387257 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1171051-69-6

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No.: B1387257
CAS No.: 1171051-69-6
M. Wt: 306.3 g/mol
InChI Key: NJYUWBRENJJZJB-UHFFFAOYSA-N
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Description

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a benzoic acid derivative featuring a pyrimidinyloxy substituent at the para position of the benzene ring. The pyrimidine moiety is further substituted with a 3-methylphenyl group at the 2-position. This structure combines the aromaticity of benzoic acid with the hydrogen-bonding capacity of the pyrimidine ring, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions .

Properties

IUPAC Name

4-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-3-2-4-14(11-12)17-19-10-9-16(20-17)23-15-7-5-13(6-8-15)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYUWBRENJJZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A key step in the preparation is the formation of the biaryl ether bond through palladium(0)-catalyzed coupling reactions. This method is preferred due to its efficiency and selectivity in forming C–O bonds between aryl halides and phenols or their derivatives.

  • Catalysts and Ligands: Catalysts such as palladium trisdibenzylideneacetone and palladium chloride complexes with phosphine ligands (e.g., diphenylphosphinoferrocene, triphenylphosphine) are employed. These catalysts facilitate the coupling under mild conditions, often in tetrahydrofuran or other organic solvents under inert atmosphere.

  • Reaction Conditions: The coupling typically occurs at reflux temperatures for extended periods (12–72 hours), depending on the catalyst system and substrates. For example, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with arylzinc bromides in the presence of Pd catalysts to yield the coupled ester intermediates with yields ranging from 50% to 79%.

  • Substrate Preparation: The arylzinc reagents are prepared from corresponding aryl halides, and sulfonic derivatives of benzoic acid esters are synthesized by reacting alkyl salicylates with sulfonyl chlorides in the presence of a base.

One-Pot Condensation and Hydrolysis Processes

Alternative methods involve one-pot reactions combining condensation and hydrolysis steps to streamline synthesis and improve scalability.

  • One-Pot Process: For related pyrimidine derivatives, condensation of nitrate salt intermediates with dimethylamino compounds in high boiling solvents (e.g., n-butanol) followed by in-situ hydrolysis of ester intermediates has been reported. This approach reduces the number of workup steps, avoids multiple solvent extractions, and decreases manufacturing time.

  • Hydrolysis Conditions: Hydrolysis of ester intermediates to the corresponding carboxylic acids is typically performed under reflux with bases such as sodium hydroxide. The reaction is monitored until completion, followed by isolation through filtration and washing steps.

Functional Group Transformations

  • Esterification and Saponification: Initial esterification of benzoic acid derivatives (e.g., methyl esters) facilitates subsequent transformations. After coupling, saponification (base-catalyzed hydrolysis) converts esters to the target carboxylic acid.

  • Purification: Organic phases are often washed with water or aqueous acid, extracted with solvents like dichloromethane or toluene, and dried over sodium sulfate before concentration under reduced pressure.

Data Table: Representative Reaction Conditions and Yields

Step Reagents and Conditions Catalyst/Ligand Solvent Temperature Time Yield (%) Notes
Sulfonic derivative formation Alkyl salicylate + sulfonyl chloride + base - Organic solvent Ambient Several hours High Precursor for cross-coupling
Cross-coupling Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate + p-tolylzinc bromide Pd(dibenzylideneacetone) + dppf Tetrahydrofuran 40°C to reflux 12–72 hours 50–79 Longer times improve yield; ligand choice affects selectivity
Ester hydrolysis Base (NaOH) hydrolysis of methyl ester - Water/Alcohol Reflux Several hours High Converts ester to carboxylic acid
One-pot condensation & hydrolysis Nitrate salt + dimethylamino compound + base; followed by in-situ ester hydrolysis - n-Butanol Reflux ~12 hours Moderate Simplifies workup, reduces solvent use

Research Findings and Notes

  • The palladium-catalyzed cross-coupling approach offers high yields and selectivity when appropriate ligands and reaction conditions are chosen. The use of diphenylphosphinoferrocene ligands enhances catalyst stability and activity.

  • The one-pot condensation and hydrolysis process is advantageous for industrial-scale synthesis due to fewer purification steps and reduced solvent consumption, which lowers production costs and time.

  • The preparation methods require careful control of reaction parameters, including temperature, catalyst loading, and reaction time, to optimize yields and purity.

  • Extraction and purification steps often involve multiple solvent washes and drying phases to ensure removal of impurities and catalyst residues.

Chemical Reactions Analysis

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of cellular pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinyloxy-substituted benzoic acids. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents (Pyrimidine Position) Benzoic Acid Position Molecular Formula Molecular Weight Key Features Reference
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid 3-Methylphenyl (Position 2) Para C₁₈H₁₅N₂O₃ 315.33 Moderate lipophilicity due to methyl group; potential steric hindrance from ortho-substituted phenyl. Target Compound
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid Trifluoromethyl (Position 2) Meta C₁₂H₇F₃N₂O₃ 296.19 Increased electronegativity and metabolic stability from CF₃ group; meta-substitution may alter binding geometry.
4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic acid (0C8) Trifluoromethoxyphenylamino (Position 4) Para C₁₈H₁₃F₃N₄O₃ 414.32 Amino linkage enhances hydrogen bonding; trifluoromethoxy group improves membrane permeability.
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid 4-Morpholinophenylamino (Position 2) Para C₂₁H₂₀N₄O₃ 376.41 Morpholine ring increases solubility and basicity; amino group facilitates target interaction.
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride Dimethylamino (Position 2) Meta C₁₃H₁₄N₃O₂·HCl 307.73 (free base) Strong electron-donating dimethylamino group enhances basicity; hydrochloride salt improves aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :

    • The trifluoromethyl analog (C₁₂H₇F₃N₂O₃) has higher lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2) due to the CF₃ group, which may enhance blood-brain barrier penetration .
    • The morpholine-containing compound (C₂₁H₂₀N₄O₃) exhibits lower logP (~1.5) due to the polar morpholine ring, favoring solubility in aqueous environments .
  • Solubility: The hydrochloride salt of the dimethylamino analog (C₁₃H₁₄N₃O₂·HCl) shows superior solubility (>50 mg/mL in water) compared to the free acid form of the target compound (<1 mg/mL) .
  • Metabolic Stability :

    • Trifluoromethyl and trifluoromethoxy substituents (e.g., 0C8) reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
    • Methylphenyl groups (target compound) may undergo CYP-mediated hydroxylation, leading to faster clearance.

Biological Activity

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid, also known by its CAS number 1171051-69-6, is a chemical compound with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : This is achieved through the condensation of 3-methylbenzaldehyde with a suitable amine and a pyrimidine precursor.
  • Coupling Reaction : The pyrimidine derivative is coupled with 4-hydroxybenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) to produce the final product.
PropertyValue
Boiling Point430.7 ± 45.0 °C (Predicted)
Density1.273 ± 0.06 g/cm³ (Predicted)
pKa3.96 ± 0.10 (Predicted)

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various studies, it has shown moderate to significant anti-proliferative effects against several cancer cell lines, including:

  • K-562 (chronic myelogenous leukemia)
  • HL-60 (promyelocytic leukemia)
  • MCF-7 (breast adenocarcinoma)
  • HeLa (cervix carcinoma)
  • A549 (lung carcinoma)

In a comparative study, compounds similar to this one demonstrated inhibitory activities comparable to established anticancer drugs such as imatinib and sorafenib at concentrations around 100 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its lipophilicity allows it to penetrate cellular membranes, where it may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival . This interaction can lead to the modulation of various signaling pathways critical for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Further investigations are needed to elucidate its efficacy against specific bacterial and fungal strains.

Structure–Activity Relationship (SAR)

Research on similar compounds has established a structure–activity relationship that indicates how variations in molecular structure can influence biological activity. For instance, modifications on the pyrimidine ring or benzoic acid moiety can significantly affect the potency against cancer cell lines .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets, including tyrosine kinases associated with cancer progression. These studies suggest that structural modifications could enhance binding efficiency and selectivity for specific targets, leading to improved therapeutic outcomes .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Pyrimidine coupling3-Methylphenol, K₂CO₃, DMF, 80°C, 12h75%
Ester hydrolysis2M LiOH, THF/MeOH/H₂O, rt, 4h>90%

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Key signals include the pyrimidine protons (δ 8.5–9.0 ppm, doublets) and the benzoic acid proton (δ 12–13 ppm, broad singlet). Aromatic protons from the 3-methylphenyl group appear as multiplets (δ 6.8–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) confirm purity (>95%). Retention times vary with mobile phase gradients .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C-H bends (~700–800 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Reactant of Route 2
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

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